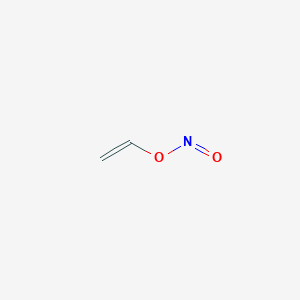
Ethenyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl nitrite, also known as vinyl nitrite, is an organic compound with the chemical formula C2H3NO2. It is a member of the nitrite esters, which are characterized by the presence of the nitrite functional group (-ONO) attached to an alkyl or aryl group. This compound is a colorless, volatile liquid with a faint, sweet odor. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl nitrite can be synthesized through the reaction of vinyl alcohol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CH2=CHOH+HNO2→CH2=CH-ONO+H2O
Industrial Production Methods
Industrial production of this compound involves the continuous nitrification of vinyl alcohol using nitric acid steam. The process includes the preparation of a nitrifying agent, heating the agent to a specific temperature, and then adding vinyl alcohol dropwise. The reaction mixture is then separated, and the this compound is purified through washing, drying, and rectification .
Chemical Reactions Analysis
Types of Reactions
Ethenyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and nitrogen oxides.
Reduction: It can be reduced to form ethylene and nitrous oxide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid (CH3COOH) and nitrogen oxides (NOx).
Reduction: Ethylene (C2H4) and nitrous oxide (N2O).
Substitution: Various substituted vinyl compounds depending on the nucleophile used.
Scientific Research Applications
Ethenyl nitrite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrite functional group into molecules.
Biology: Studied for its potential effects on biological systems, including its role in nitrosation reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
Ethenyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent signaling molecule. The mechanism involves the decomposition of this compound to produce nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide is known to activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl nitrite (C2H5NO2): Similar in structure but with an ethyl group instead of a vinyl group.
Methyl nitrite (CH3ONO): Contains a methyl group instead of a vinyl group.
Isopropyl nitrite (C3H7NO2): Contains an isopropyl group instead of a vinyl group.
Uniqueness
Ethenyl nitrite is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to other nitrite esters. The vinyl group allows for additional reactions, such as polymerization, which are not possible with other nitrite esters .
Properties
CAS No. |
26977-89-9 |
|---|---|
Molecular Formula |
C2H3NO2 |
Molecular Weight |
73.05 g/mol |
IUPAC Name |
ethenyl nitrite |
InChI |
InChI=1S/C2H3NO2/c1-2-5-3-4/h2H,1H2 |
InChI Key |
COTGJZIJWUCYCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















